Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride
Description
Molecular Architecture and Bicyclic Framework Analysis
The molecular formula of endo-8-azabicyclo[3.2.1]octan-2-ol hydrochloride is C₇H₁₄ClNO , with a molecular weight of 163.64 g/mol . The bicyclo[3.2.1]octane scaffold consists of a seven-membered ring system fused across three carbons (C1, C2, C5) and two carbons (C2, C3, C5), forming a rigid, boat-like conformation. The nitrogen atom occupies the 8-position, integrated into the bicyclic framework, while the hydroxyl group is positioned at C2 in the endo configuration.
Key bond angles and distances derived from crystallographic data reveal a distorted chair conformation. For instance, the N1-C8-C7 angle measures 112.5° , while the C2-O1 bond length is 1.42 Å , consistent with alcohol functional groups. The hydrochloride salt forms via protonation of the nitrogen, stabilizing the structure through ionic interactions.
Table 1: Key Structural Parameters of Endo-8-azabicyclo[3.2.1]octan-2-ol Hydrochloride
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.64 g/mol | |
| N1-C8-C7 Bond Angle | 112.5° | |
| C2-O1 Bond Length | 1.42 Å |
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
InChI Key |
RGVUEZZFOBZYQJ-VWZUFWLJSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC[C@H]1N2)O.Cl |
Canonical SMILES |
C1CC2C(CCC1N2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
In industrial settings, the compound can be synthesized by the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. The resulting isopropyl nor-tropinone is then hydrogenated using an active nickel catalyst .
Chemical Reactions Analysis
Types of Reactions
Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other tropane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tropane derivatives, which can have different biological activities and applications.
Scientific Research Applications
Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (commonly referred to as Nortropine hydrochloride).
- CAS No.: 14383-51-8 .
- Molecular Formula: C₇H₁₄ClNO.
- Molecular Weight : 163.65 g/mol .
Synthesis :
Produced via hydrolysis, oxidation, and acetylation reactions starting from atropine derivatives . The endo stereochemistry is critical for its biological activity, as seen in pharmacologically active derivatives like trospium chloride .
Applications :
Used as a precursor in anticholinergic agents and studied for its structural role in receptor binding .
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
Key Observations :
Derivatives with Functional Modifications
Key Observations :
Pharmacologically Relevant Analogs
Key Observations :
Biological Activity
Overview
Endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride is a bicyclic organic compound classified within the tropane alkaloids family. Its unique structure, featuring a nitrogen atom in a bicyclic framework, contributes to its diverse biological activities and potential applications in medicinal chemistry and neuroscience research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 92283-30-2
Endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride exhibits significant interactions with neurotransmitter systems in the brain, primarily through the inhibition of monoamine reuptake. This mechanism is crucial for its potential therapeutic effects in treating various neurological disorders.
Key Mechanisms:
- Neurotransmitter Reuptake Inhibition :
- Opioid Receptor Interaction :
Biological Activities
The biological activities of endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride are summarized in the following table:
Case Studies
-
Neuropharmacological Studies :
A study focused on the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives highlighted the compound's efficacy in modulating neurotransmitter systems, suggesting its potential for developing new antidepressants and anxiolytics . -
Analgesic Research :
Research on kappa opioid receptor antagonists derived from this compound demonstrated promising results in reducing pain responses in animal models, indicating its utility in pain management strategies .
Synthesis Methods
The synthesis of endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride can be achieved through various methodologies:
- Cyclization Reactions : Utilizing nitrogen-containing precursors to form the bicyclic structure.
- Chiral Synthesis Techniques : Enantioselective approaches to obtain specific stereoisomers that exhibit distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
